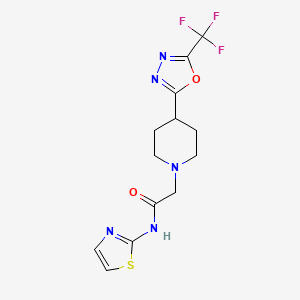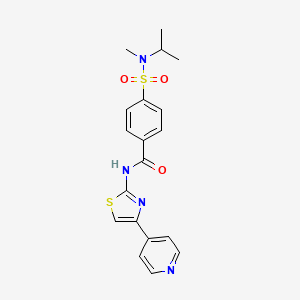![molecular formula C25H18N8O3 B2535578 2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide CAS No. 1019098-26-0](/img/no-structure.png)
2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an indole, a pyrazole, and a pyrimidine . These groups are common in many biologically active compounds, so this molecule could potentially have interesting properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole, pyrazole, and pyrimidine rings would all contribute to the overall structure . The presence of these rings could also lead to interesting electronic properties, as aromatic rings often do .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could make it relatively nonpolar and insoluble in water. The presence of the amide group could allow for hydrogen bonding, which could influence its solubility and boiling point .Scientific Research Applications
Chemical Inhibitors and Drug Metabolism
Compounds similar to the specified chemical structure have been studied as chemical inhibitors, particularly in the context of Cytochrome P450 (CYP) enzymes in human liver microsomes. These enzymes play a critical role in drug metabolism, and inhibitors can help in predicting drug-drug interactions by understanding the involvement of specific CYP isoforms in the metabolism of various drugs. Potent and selective chemical inhibitors are crucial for deciphering the specific CYP isoforms' involvement in drug metabolism, potentially contributing to safer pharmacotherapy by minimizing adverse drug interactions (Khojasteh et al., 2011).
Antifungal Applications
Research on synthetic compounds, including structural analogs of the specified molecule, has shown potential in combating plant diseases, such as Bayoud disease affecting date palms. Studies focus on the chemical synthesis of compounds to identify antifungal pharmacophores, offering insights into the development of targeted molecules for agricultural applications, thereby contributing to food security and crop protection (Kaddouri et al., 2022).
Synthesis of Complex Molecules
The significance of compounds with complex molecular structures, including fused heterocyclic derivatives, is highlighted in their application as novel pharmaceuticals. Multi-component reactions (MCRs) represent an atom economical, eco-friendly approach for synthesizing complex molecules, including heterocycles, in a single step with higher selectivity. These synthetic methodologies facilitate the development of new drugs and materials with improved efficacy and reduced environmental impact (Dhanalakshmi et al., 2021).
Medicinal Chemistry and Drug Discovery
Pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound , has been explored for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The structure-activity relationship (SAR) studies around this scaffold provide a foundation for developing drug-like candidates for various disease targets, underscoring the compound's potential in medicinal chemistry and drug discovery (Cherukupalli et al., 2017).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical or physical properties, it could be studied for potential use in materials or other applications .
properties
CAS RN |
1019098-26-0 |
|---|---|
Product Name |
2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide |
Molecular Formula |
C25H18N8O3 |
Molecular Weight |
478.472 |
IUPAC Name |
2-(1H-indol-3-yl)-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-2-oxoacetamide |
InChI |
InChI=1S/C25H18N8O3/c1-14-11-20(28-24(36)21(34)17-12-26-19-10-6-5-9-16(17)19)33(31-14)25-29-22-18(23(35)30-25)13-27-32(22)15-7-3-2-4-8-15/h2-13,26H,1H3,(H,28,36)(H,29,30,35) |
InChI Key |
ZYEWQEPPSLNEOQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[[4-[4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2535497.png)
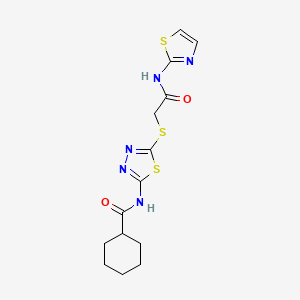
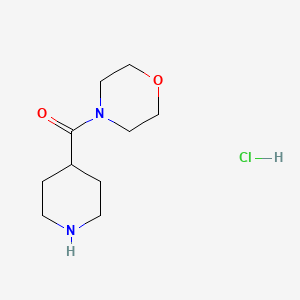
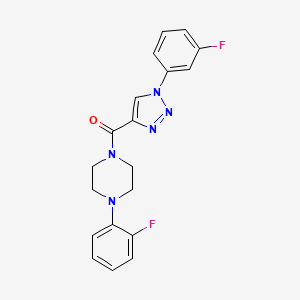
![methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine](/img/structure/B2535505.png)
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2535506.png)
![(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2535508.png)

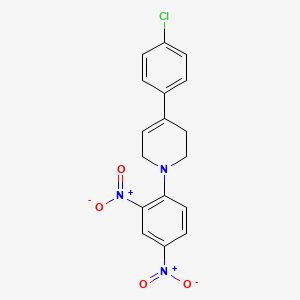
![2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate](/img/structure/B2535513.png)

